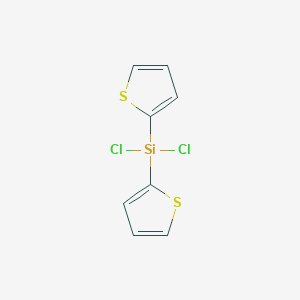
Dichlorodi(thiophen-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorodi(thiophen-2-yl)silane: is an organosilicon compound that features two thiophene rings attached to a silicon atom, which is also bonded to two chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dichlorodi(thiophen-2-yl)silane typically involves the reaction of thiophen-2-yl lithium or thiophen-2-yl magnesium bromide with silicon tetrachloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
2C4H3SLi+SiCl4→(C4H3S)2SiCl2+2LiCl
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Dichlorodi(thiophen-2-yl)silane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, to form new organosilicon compounds.
Oxidation Reactions: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form silane derivatives with different oxidation states of silicon.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed:
Substitution Reactions: New organosilicon compounds with different functional groups.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Silane derivatives with varying oxidation states.
Aplicaciones Científicas De Investigación
Dichlorodi(thiophen-2-yl)silane has several scientific research applications, including:
Materials Science: Used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex organosilicon compounds.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of Dichlorodi(thiophen-2-yl)silane involves its ability to participate in various chemical reactions due to the presence of reactive chlorine atoms and thiophene rings. The silicon atom can form stable bonds with other elements, making it a versatile compound in organic synthesis. The thiophene rings contribute to the compound’s electronic properties, making it useful in materials science and catalysis.
Comparación Con Compuestos Similares
Dichlorodiphenylsilane: Similar structure but with phenyl groups instead of thiophene rings.
Dichlorodimethylsilane: Contains methyl groups instead of thiophene rings.
Dichlorodiethylsilane: Contains ethyl groups instead of thiophene rings.
Uniqueness: Dichlorodi(thiophen-2-yl)silane is unique due to the presence of thiophene rings, which impart distinct electronic and structural properties. These properties make it particularly useful in applications requiring specific electronic characteristics, such as in the development of organic semiconductors and optoelectronic devices.
Propiedades
Número CAS |
64102-92-7 |
|---|---|
Fórmula molecular |
C8H6Cl2S2Si |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
dichloro(dithiophen-2-yl)silane |
InChI |
InChI=1S/C8H6Cl2S2Si/c9-13(10,7-3-1-5-11-7)8-4-2-6-12-8/h1-6H |
Clave InChI |
GUSKNSFAPQKMCO-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)[Si](C2=CC=CS2)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]propanoic acid](/img/structure/B14493324.png)
![Trimethyl[(2-methylcyclohept-1-en-1-yl)oxy]silane](/img/structure/B14493327.png)
![Decyl[(4-hydroxyphenyl)methyl]sulfanium bromide](/img/structure/B14493329.png)
![Bicyclo[3.3.1]nonane-9-carbonyl chloride](/img/structure/B14493334.png)
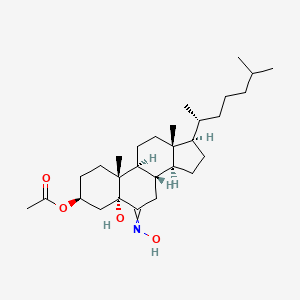
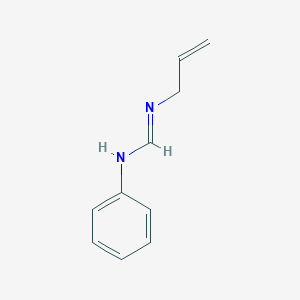
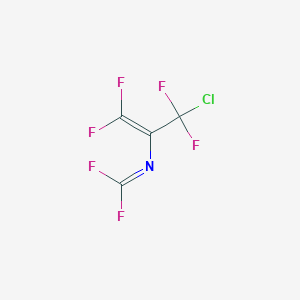
![4-[2-(Morpholin-4-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14493354.png)
![[Bis(2,6-ditert-butylphenyl)-(2,6,7-trioxa-1-phosphabicyclo[2.2.2]octan-4-yl)methyl] phosphite](/img/structure/B14493368.png)
![{[(2-Chlorophenyl)methyl]amino}acetonitrile](/img/structure/B14493370.png)
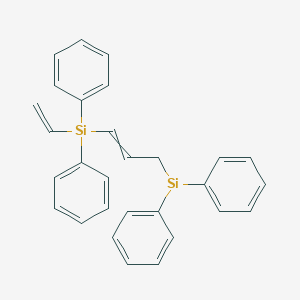
![2-Naphthalenecarboxamide, 4-[[[4-[[3-[[(1,1-dimethylethyl)amino]sulfonyl]-4-hydroxy-8-[(methylsulfonyl)amino]-1-naphthalenyl]azo]phenyl]sulfonyl]amino]-1-hydroxy-N,N-dioctadecyl-](/img/structure/B14493373.png)
![5-Hydroxy-2-[(triphenylmethoxy)methyl]-4H-pyran-4-one](/img/structure/B14493374.png)
![N-[3-Oxo-1-(piperidin-1-yl)butan-2-yl]acetamide](/img/structure/B14493377.png)
